GNE-617

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GNE-617 is a potent and competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD). This compound has shown significant potential in reducing NAD levels in various cell lines, making it a promising candidate for cancer treatment .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of GNE-617 involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. The key steps include:

Formation of the imidazo[1,2-a]pyridine core: This is typically achieved through a cyclization reaction involving a suitable precursor.

Introduction of the sulfonyl group: The 3,5-difluorophenylsulfonyl group is introduced via a sulfonylation reaction.

Attachment of the benzyl group: The benzyl group is attached through a nucleophilic substitution reaction.

Final coupling: The final step involves coupling the benzylimidazo[1,2-a]pyridine with the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of automated reactors, stringent reaction conditions, and purification techniques such as recrystallization and chromatography .

化学反应分析

NAMPT-Catalyzed Phosphoribosylation

GNE-617 undergoes NAMPT-dependent phosphoribosylation, forming a phosphoribosyl (pRib) adduct. This reaction involves the transfer of a ribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound, facilitated by NAMPT’s catalytic activity .

Key Findings:

-

Reaction Mechanism :

-

Structural Impact :

| Mutation | Effect on this compound IC₅₀ | Mechanism |

|---|---|---|

| G217R | >100-fold increase | Steric hindrance in active site |

| S165F | ~10-fold increase | Allosteric helix unwinding |

Metabolic Transformation

This compound is metabolized primarily by cytochrome P450 enzymes, with CYP3A4/5 identified as the major contributors .

Metabolic Pathways:

-

Oxidation : CYP3A4/5-mediated oxidation leads to hydroxylated metabolites.

-

Sulfonation : Phase II metabolism produces sulfated derivatives (observed in hepatocyte assays) .

| Species | Primary Metabolites | Enzymes Involved |

|---|---|---|

| Human | Hydroxylated, sulfated forms | CYP3A4/5, SULTs |

| Mouse | Similar to human | CYP3A homologs |

Drug-Drug Interaction Potential

This compound exhibits a low to moderate risk of drug-drug interactions (DDIs) based on Simcyp® simulations :

-

CYP Inhibition :

-

Transporter Interactions :

Resistance Mechanisms

Resistance to this compound arises from mutations in NAMPT or compensatory pathways:

NAMPT Mutations

-

G217R/V/A : Reduce binding via steric clashes in the PRPP-binding pocket .

-

S165F/Y : Induce conformational changes that destabilize this compound binding .

NAPRT1-Dependent Salvage Pathway

-

Co-administration of nicotinic acid (NA) rescues NAD levels in NAPRT1-deficient tumors by bypassing NAMPT inhibition .

| Condition | NAD Level | Tumor Growth Inhibition |

|---|---|---|

| This compound alone | >95% depletion | 57% (Colo-205 xenografts) |

| This compound + NA | Partial rescue | Efficacy abolished |

Comparative Reactivity with Analogues

This compound’s phosphoribosylation distinguishes it from structurally related inhibitors :

| Compound | pRib Adduct Formation | Cellular Potency (EC₅₀) |

|---|---|---|

| This compound | Yes | 1.82–5.98 nM |

| GNE-643 | Yes (weak binding) | ~10-fold weaker |

| GNE-200 | No | >100 nM |

Structural Interactions with NAMPT

Crystallographic studies highlight critical binding motifs :

-

Hydrogen Bonds :

-

Amide carbonyl interacts with Asp219.

-

Fluorine atoms form halogen bonds with His191.

-

-

Hydrophobic Contacts :

-

Difluorobenzenesulfonyl group engages Ile309 and Pro273.

-

NAMPT-GNE-617 Binding

Schematic of this compound (cyan) bound to NAMPT active site (PDB: 4KFO) .

In Vivo Reactivity

In xenograft models, this compound induces metabolic disturbances linked to NAD depletion :

科学研究应用

Efficacy in Various Cancer Cell Lines

GNE-617 has demonstrated significant antiproliferative activity across multiple cancer cell lines, as summarized in the following table:

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| U251 | 1.8 | Glioblastoma |

| HT-1080 | 1.5 | Fibrosarcoma |

| PC3 | 2.0 | Prostate Cancer |

| MiaPaCa2 | 1.0 | Pancreatic Cancer |

| HCT116 | 1.3 | Colon Cancer |

These values indicate that this compound is effective at low concentrations, highlighting its potential as a therapeutic agent in oncology .

Preclinical Studies

In preclinical models, this compound has shown promising results:

- Xenograft Models : In studies involving NAPRT1-proficient and NAPRT1-deficient tumor xenografts, this compound exhibited significant tumor growth inhibition, suggesting its efficacy across different genetic backgrounds of tumors .

- Pharmacokinetics : The compound demonstrated favorable pharmacokinetic properties with moderate oral bioavailability (approximately 29% to 65% across species) and low plasma clearance rates in animal models .

Study on Tumor Growth Inhibition

A study conducted on Colo-205 colorectal cancer xenografts revealed that this compound at an oral dose of 15 mg/kg resulted in a 57% inhibition of tumor growth. This study utilized pharmacokinetic modeling to predict human dosing regimens based on animal data .

Investigation of Drug Resistance

Further research has indicated that this compound can overcome resistance mechanisms in certain cancer types. For instance, it was effective against cancer cell lines that typically exhibit resistance to other NAMPT inhibitors due to alterations in NAD+ metabolism .

Safety and Side Effects

While this compound shows promise as an anticancer agent, safety concerns have been raised regarding potential retinal toxicity. Preclinical studies indicated that modifications to the compound could mitigate these risks while maintaining efficacy . Ongoing research aims to optimize the compound's structure to enhance its safety profile without compromising its therapeutic effects.

作用机制

GNE-617 exerts its effects by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD biosynthesis pathway. By binding to the active site of NAMPT, this compound prevents the conversion of nicotinamide to nicotinamide mononucleotide, leading to a significant reduction in NAD levels. This depletion of NAD disrupts cellular metabolism and induces cell death, particularly in cancer cells that rely heavily on NAD for survival .

相似化合物的比较

Similar Compounds

GNE-618: Another NAMPT inhibitor with similar potency and mechanism of action.

GNE-643: A structurally distinct NAMPT inhibitor with comparable cellular potency.

GNE-875: Another NAMPT inhibitor with different physiochemical properties.

Uniqueness

GNE-617 stands out due to its optimal combination of in vitro metabolic stability, permeability, and protein binding. It has shown potent antiproliferative effects on various cancer cell lines and significant antitumor effects in xenograft models, making it a promising candidate for further development .

生物活性

GNE-617 is a novel small-molecule inhibitor targeting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical in the NAD+ salvage pathway. This compound has been investigated for its potential therapeutic applications in various cancer types, particularly those characterized by deficiencies in the NAPRT1 enzyme, which is involved in NAD+ biosynthesis. This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and implications for cancer therapy.

This compound functions by inhibiting NAMPT, leading to a significant reduction in cellular NAD+ levels. This depletion disrupts several cellular processes, including ATP production and cellular signaling pathways, ultimately inducing cell death. The primary mode of cell death associated with this compound treatment has been identified as oncosis-blister cell death (oncosis-BCD) , characterized by plasma membrane swelling and organelle-free blisters, which occurs following severe ATP depletion .

Tumor Models

This compound has demonstrated robust antitumor activity across various xenograft models representing different cancer types. The following table summarizes the effects observed in key studies:

| Cancer Type | Xenograft Model | NAD Depletion (%) | Tumor Regression | IC50 (nM) |

|---|---|---|---|---|

| Colorectal | HCT-116 | >95% | Rapid | 0.54 - 4.69 |

| Fibrosarcoma | HT-1080 | >95% | Rapid | 0.54 - 4.69 |

| Prostate | PC3 | >95% | Rapid | 0.54 - 4.69 |

| Pancreatic | MiaPaCa-2 | >95% | Rapid | 0.54 - 4.69 |

| Small Cell Lung Cancer | Lu-139 | Significant | Synergistic with NFD | Not Specified |

The studies indicate that this compound effectively reduces NAD levels by over 95% within a short time frame (25-39 hours), leading to substantial tumor regression in various cancer models .

Combination Therapies

Research has also explored the synergistic effects of this compound when combined with dietary modifications or other treatments. For instance, combining this compound with a niacin-free diet (NFD) significantly enhanced its anti-tumor efficacy compared to standard diets, demonstrating a marked decrease in tumor growth across multiple xenograft models . Furthermore, co-administration of nicotinic acid (NA) has been shown to rescue some tumor growth in NAPRT1-deficient models, indicating that while this compound effectively depletes NAD+, the presence of NA can modulate its effects depending on the tumor's metabolic state .

Case Studies and Clinical Implications

Several case studies have highlighted the potential of this compound as a therapeutic agent:

- Colorectal Cancer : In a study involving HCT-116 xenografts, this compound led to rapid tumor regression and significant NAD depletion, suggesting its potential as a treatment option for patients with colorectal cancer exhibiting NAPRT1 deficiency .

- Prostate Cancer : Preclinical trials with PC3 cells demonstrated that this compound could effectively inhibit tumor growth and induce cell death through oncosis-BCD mechanisms, reinforcing its role as a promising candidate for prostate cancer therapy .

- Combination with Nicotinic Acid : In patient-derived xenografts, the addition of NA was found to partially restore NAD levels and promote tumor growth despite this compound treatment, underscoring the complexity of metabolic pathways in cancer therapy .

属性

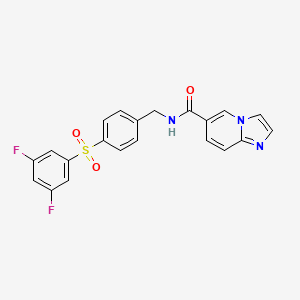

IUPAC Name |

N-[[4-(3,5-difluorophenyl)sulfonylphenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2N3O3S/c22-16-9-17(23)11-19(10-16)30(28,29)18-4-1-14(2-5-18)12-25-21(27)15-3-6-20-24-7-8-26(20)13-15/h1-11,13H,12H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDVXQQZLHVEQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F2N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。